molecular formula C35H58O10 B1139784 Filipin II CAS No. 38620-77-8

Filipin II

Cat. No.: B1139784
CAS No.: 38620-77-8
M. Wt: 638.8 g/mol
InChI Key: YMIXNQVKVPYZHL-YWSRBNGNSA-N
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Description

Filipin II is a polyene macrolide antibiotic produced by the bacterium Streptomyces filipinensis. It is part of the filipin complex, which includes Filipin I, this compound, Filipin III, and Filipin IV. This compound is known for its ability to bind to sterols, particularly cholesterol, making it a valuable tool in biological research for the detection and quantification of cholesterol in cell membranes .

Mechanism of Action

Target of Action

Filipin II, like other polyene antibiotics, primarily targets cell membrane sterols . These sterols are crucial components of cell membranes, particularly in fungi and mammalian cells . The interaction with sterols disrupts membrane integrity, leading to changes in membrane permeability and associated functions .

Mode of Action

This compound interacts with its targets by binding to membrane sterols , which results in the disruption of membrane integrity . This sterol selectivity has led to the use of this compound as a routine diagnostic probe for quantifying cholesterol in mammalian cells . The binding of this compound to cholesterol changes the fluorescence spectrum characteristics of this compound, making it a useful tool for detecting membrane cholesterol .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions. The late biosynthetic steps for Filipin III biosynthesis involve two cytochrome P450 monooxygenase encoding genes, filC and filD, which are proposed to catalyze specific hydroxylations of the macrolide ring at C26 and C1’ respectively . Two alternative routes lead to the formation of Filipin III from the initial product of polyketide synthase chain assembly and cyclization Filipin I, one through this compound, and the other one through 1’-hydroxyfilipin I . All Filipin III intermediates, including this compound, are biologically active .

Pharmacokinetics

Given its use as a diagnostic tool for cholesterol detection, it can be inferred that this compound has the ability to permeate cell membranes and interact with intracellular components .

Result of Action

The primary result of this compound’s action is the disruption of cell membrane integrity due to its interaction with membrane sterols . This disruption can lead to changes in cell function and viability, particularly in fungi and mammalian cells . This compound also has broad-spectrum antifungal activity, reducing the growth of various fungi .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the probe is very sensitive to photobleaching, which can impede its use for quantification . Furthermore, this compound’s interaction with cholesterol can change its absorption and fluorescence spectra, which can be influenced by the local environment .

Biochemical Analysis

Biochemical Properties

Filipin II plays a crucial role in biochemical reactions, particularly in the biosynthesis of filipin III. It is formed by the hydroxylation of filipin I at the C26 position by the enzyme FilC. This compound is further hydroxylated at the C1’ position by the enzyme FilD to yield filipin III . The interaction of this compound with these enzymes highlights its importance in the biosynthetic pathway of filipin III. Additionally, this compound exhibits enhanced antifungal bioactivity, making it a valuable compound in biochemical research .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It interacts with cholesterol in biological membranes, disrupting membrane integrity and affecting cell function. This disruption can influence cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to bind to cholesterol makes it a useful tool for studying cholesterol distribution and dynamics within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cholesterol in biological membranes. This binding disrupts the organization of cholesterol-rich domains, leading to changes in membrane fluidity and permeability. This compound also inhibits the activity of certain enzymes involved in cholesterol metabolism, further affecting cellular processes. These interactions at the molecular level contribute to the compound’s antifungal and diagnostic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged disruption of membrane integrity and alterations in gene expression. These temporal effects are important considerations for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively disrupt cholesterol-rich domains without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including membrane damage and cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways of cholesterol biosynthesis and metabolism. It interacts with enzymes such as FilC and FilD, which are responsible for its hydroxylation and conversion to filipin III. These interactions affect metabolic flux and the levels of metabolites involved in cholesterol metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in cholesterol-rich domains. The compound’s ability to bind to cholesterol also affects its distribution within cellular membranes, contributing to its biological activity .

Subcellular Localization

This compound is primarily localized in cholesterol-rich domains within cellular membranes. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches specific compartments or organelles where it can exert its effects on membrane integrity and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Filipin II is synthesized through a series of enzymatic reactions in Streptomyces filipinensis. The biosynthesis involves the polyketide synthase pathway, where the initial product, Filipin I, undergoes hydroxylation at the C26 position to form this compound. This hydroxylation is catalyzed by the enzyme FilC .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Streptomyces filipinensis in a suitable growth medium, such as yeast extract-malt extract (YEME) medium. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Filipin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIXNQVKVPYZHL-YWSRBNGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38620-77-8
Record name Filipin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does Filipin II interact with its target and what are the downstream effects?

A1: this compound, a component of the complex polyene antibiotic Filipin, primarily targets cholesterol within biological and artificial membranes. [, ] This interaction disrupts the membrane structure, leading to increased permeability and leakage of cellular contents. [] For instance, this compound preferentially disrupts liposomes containing cholesterol, as evidenced by the release of Chromium-51 (Cr-51). [] While this compound also interacts with other phospholipids like sphingomyelin and cardiolipin, its disruptive effect is most pronounced in cholesterol-rich membranes. []

Q2: Can you elaborate on the use of this compound in studying cellular processes?

A2: this compound's ability to selectively disrupt cholesterol-rich membranes makes it a valuable tool in studying cellular processes like endocytosis. [] For example, researchers investigating the mechanism of Soybean Ferritin uptake by Caco-2 cells used this compound to inhibit caveolar endocytosis, a cholesterol-dependent pathway. [] The lack of effect of this compound in this study indicated that Soybean Ferritin internalization occurs primarily through a clathrin-mediated endocytosis pathway. []

Q3: What is known about the structure of this compound?

A3: While the exact structure of this compound is not explicitly detailed in the provided research, it is categorized as a polyene macrolide antibiotic. [] Polyene macrolides are characterized by a large lactone ring containing multiple conjugated double bonds (polyene system) and often feature hydroxyl groups. [] Determining the precise structure of this compound and other polyene macrolides often requires advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. []

Q4: Are there any studies exploring the structure-activity relationship of Filipin and its components, including this compound?

A4: Yes, research has investigated the structure-activity relationship of Filipin components. [] Studies comparing the hemolytic activity of Filipin components revealed the following order of potency: this compound > Filipin III > Filipin I > Filipin IV. [] This suggests that structural differences among the components influence their interaction with cholesterol and subsequent membrane disruption. Further research is needed to fully elucidate the specific structural features responsible for the observed differences in activity. []

Q5: What are the limitations and challenges associated with using this compound in research?

A5: Despite its usefulness, this compound's application in research presents some challenges. Its non-specific interaction with various phospholipids, albeit with lower affinity compared to cholesterol, may lead to off-target effects and complicate data interpretation. [] Additionally, the availability of standardized formulations and detailed information regarding stability under different conditions remain important considerations for researchers. []

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